1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone
Description
Molecular Formula and Weight Analysis
The molecular formula is C₈H₆BrClO₂ , derived as follows:
- Carbon : 8 atoms (6 from phenyl, 2 from ethanone)
- Hydrogen : 6 atoms (5 from phenyl, 1 from ethanone)
- Bromine : 1 atom
- Chlorine : 1 atom
- Oxygen : 2 atoms (1 from ketone, 1 from hydroxy)
The molecular weight is 249.45 g/mol , calculated as:
$$
(12 \times 8) + (1 \times 6) + 80 + 35.45 + (16 \times 2) = 249.45\ \text{g/mol}
$$
This aligns with related brominated acetophenones, such as 3′-bromo-5′-chloro-2′-hydroxyacetophenone (C₈H₆BrClO₂, 249.49 g/mol).
Structural Isomerism and Positional Halogen Effects
The compound exhibits positional isomerism due to variable substituent placements. Key isomers include:
- 3-Bromo-5-chloro-2-hydroxyacetophenone (CAS 59443-15-1): Bromo at position 3, chloro at 5.
- 2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone (CAS 52727-99-8): Bromo at position 1 of the phenyl ring.
Substituent positions critically influence electronic and steric properties:
- Bromo at 4 : Enhances electron-withdrawing effects via resonance, stabilizing the ketone group.
- Chloro at 5 : Modulates π-electron density, affecting reactivity in electrophilic substitution.
- Hydroxy at 2 : Enables intramolecular hydrogen bonding, impacting solubility and crystal packing.
Crystallographic Data and Conformational Analysis
Direct crystallographic data for 1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone remain unreported. However, insights are inferred from analogous compounds:
- Melting Point : Related derivatives like 3′-bromo-5′-chloro-2′-hydroxyacetophenone exhibit melting points of 100–103°C .
- Conformation : Hydroxy groups often adopt planar geometries to maximize hydrogen bonding. Halogens at para positions may induce steric hindrance, favoring anti-periplanar arrangements.
Comparative Analysis with Related Brominated Acetophenones
Synthetic Trends :
Properties
IUPAC Name |
1-(4-bromo-5-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBKDWADCNMPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-2-chlorobenzoyl Chloride
Step 1: 5-Bromo-2-chlorobenzoic acid reacts with excess thionyl chloride (SOCl₂) under catalytic DMF (0.5–1 mol%):
$$
\text{C}7\text{H}4\text{BrClO}2 + \text{SOCl}2 \rightarrow \text{C}7\text{H}3\text{BrCl}2\text{O} + \text{SO}2 + \text{HCl}
$$
Key Parameters:
- Molar ratio (acid : SOCl₂): 1:2–5
- Temperature: Reflux (76–80°C)
- Duration: 2–4 hours
- Yield: 98–99% crude
Excess SOCl₂ is removed via reduced-pressure distillation, yielding 5-bromo-2-chlorobenzoyl chloride as a yellow solid.
Friedel-Crafts Acylation with Resorcinol Derivatives
Step 2: The acyl chloride intermediate undergoes Friedel-Crafts acylation with a hydroxyl-substituted aromatic compound (e.g., 2-hydroxyacetophenone) in the presence of silica gel-supported aluminum chloride (AlCl₃):
$$
\text{C}7\text{H}3\text{BrCl}2\text{O} + \text{C}8\text{H}8\text{O}2 \xrightarrow{\text{AlCl}3} \text{C}8\text{H}6\text{BrClO}2 + \text{HCl}
$$
Optimized Conditions:
- Solvent: Dichloromethane (DCM)
- Catalyst loading: 1.05–1.5 equiv. AlCl₃ (supported on silica gel)
- Temperature: -20°C to -30°C
- Vacuum: -0.05 to -0.08 MPa
- Workup: Sequential washing with 5% NaHCO₃ and water, followed by recrystallization (ethanol : water = 3:2)
Performance Data:
| Parameter | Example 1 | Example 3 | Example 5 |
|---|---|---|---|
| Yield (%) | 91.8 | 94.7 | 88.8 |
| Purity (HPLC) | 99.88% | 99.09% | 99.87% |
| Recrystallization ratio | 4:1 (EtOH:H₂O) | 3:2 (EtOH:H₂O) | 1:1 (EtOH:H₂O) |
Industrial-Scale Production
Industrial manufacturing employs continuous bromination reactors to handle large volumes safely. Key considerations include:
- Reactor design: Glass-lined steel reactors with corrosion-resistant fittings to withstand acidic conditions.
- Purification: Multi-stage crystallization using ethanol-water mixtures, achieving >99% purity.
- Waste management: Recovery of excess bromine via scrubbers and neutralization of acidic byproducts.
A comparative analysis of laboratory vs. industrial methods reveals trade-offs:
| Aspect | Laboratory Method | Industrial Process |
|---|---|---|
| Scale | 10–100 g | 100–500 kg/batch |
| Reaction time | 6–8 hours | 3–4 hours |
| Yield | 85–90% | 92–95% |
| Energy consumption | Moderate | High (continuous) |
Mechanistic Insights
Bromination Mechanism
The electrophilic substitution proceeds via Br⁺ generation in acetic acid:
$$
\text{Br}2 + \text{CH}3\text{COOH} \rightarrow \text{CH}3\text{COO}^- + \text{HBr}2^+
$$
The acetophenone’s hydroxyl group activates the ring, directing bromine to the para position, while the chlorine atom stabilizes the intermediate arenium ion.
Friedel-Crafts Acylation
AlCl₃ activates the acyl chloride by coordinating to the carbonyl oxygen, generating an acylium ion electrophile. The hydroxyl group on the aromatic ring directs para-acylation, with subsequent rearomatization yielding the ketone.
Challenges and Optimization
- Regioselectivity: Competing bromination at position 3 is minimized by maintaining temperatures below 80°C.
- Catalyst recycling: Silica gel-supported AlCl₃ in the patent method reduces waste by enabling catalyst reuse.
- Purity control: Recrystallization solvent ratios critically impact crystal morphology and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Quinones from oxidation reactions.
- Alcohols from reduction reactions .
Scientific Research Applications
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone can be contextualized by comparing it to related hydroxyacetophenones. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural Analogs
Key Findings from Comparative Analysis
Electronic and Steric Effects: The 4-bromo and 5-chloro substituents in the target compound create strong electron-withdrawing effects, stabilizing the ketone group and directing electrophilic substitution to meta/para positions. Positional isomers (e.g., 5-Bromo-2-chloro-4-hydroxyphenyl vs. 4-Bromo-5-chloro-2-hydroxyphenyl) show divergent reactivity. For instance, the hydroxyl group at position 2 in the target compound facilitates hydrogen bonding in coordination complexes, as seen in Schiff base derivatives .
Synthetic Utility: The target compound’s halogenated structure enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for synthesizing biaryl pharmaceuticals. Comparatively, 1-(5-Chloro-2-hydroxyphenyl)ethanone is a simpler intermediate for pyrazole derivatives with demonstrated anti-inflammatory activity . Bromine substitution on the ethanone chain (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) enhances α-carbon reactivity, favoring nucleophilic additions .
Biological Activity: Halogenated hydroxyacetophenones often exhibit antimicrobial and anti-inflammatory properties. For example, derivatives of 1-(5-Chloro-2-hydroxyphenyl)ethanone show significant activity against Staphylococcus aureus and Candida albicans . The target compound’s dual halogenation may improve lipophilicity, enhancing membrane permeability in drug candidates.
Thermal Stability: Coordination complexes derived from similar compounds (e.g., Cr(III), Cu(II) complexes of 1-(5-chloro-2-hydroxyphenyl)ethanone) exhibit thermal stability up to 60–70°C, with decomposition kinetics influenced by halogen electronegativity .
Biological Activity
1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of phenolic compounds followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM depending on the strain tested.
Anticancer Activity
The compound has also been investigated for its anticancer properties . In cell line studies, it demonstrated significant cytotoxicity against several cancer types, including breast and colon cancer cells. The IC50 values reported were as low as 0.56 µM in certain assays, indicating a potent antiproliferative effect compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4) which has an IC50 of 1.0 µM .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and metabolism.
- DNA Interaction : It has been suggested that the compound can intercalate with DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various phenolic compounds, this compound was found to exhibit superior activity against Staphylococcus aureus and Escherichia coli. The study reported an MIC of 31.25 μM for S. aureus, showcasing its potential as an antimicrobial agent.
Study 2: Anticancer Activity
A recent investigation evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with concentrations as low as 10 µM led to significant reductions in cell viability, with flow cytometry analysis revealing an increase in apoptotic cells .
Data Tables
| Biological Activity | Tested Concentration (µM) | IC50/MIC (µM) | Effect |
|---|---|---|---|
| Antimicrobial (S. aureus) | 15.625 - 125 | 31.25 | Bactericidal |
| Anticancer (MCF-7) | 10 - 100 | 0.56 | Cytotoxic |
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethanone?
The synthesis typically involves halogenation and acylation steps. A common approach starts with a hydroxyacetophenone derivative, where bromine and chlorine substituents are introduced via electrophilic aromatic substitution. For example:
- Step 1 : Protect the hydroxyl group (e.g., using acetic anhydride) to prevent unwanted side reactions.
- Step 2 : Bromination/chlorination using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), guided by directing effects of substituents .
- Step 3 : Deprotection under acidic or basic conditions to regenerate the hydroxyl group .
Purification is achieved via recrystallization or column chromatography, with HPLC (>98% purity) used for validation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic ring integrity. For example, deshielded carbonyl (C=O) peaks near 190–200 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 265.90 for C₈H₆BrClO₂) .
- FT-IR : Absorption bands for -OH (~3200 cm⁻¹) and carbonyl (~1680 cm⁻¹) groups .
Q. How is crystallographic data obtained and interpreted for structural validation?
Single-crystal X-ray diffraction (SCXRD) is used. Key steps:
- Crystallization : Grow crystals via slow evaporation in solvents like ethanol/water mixtures.
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELX programs (e.g., SHELXL) refine the structure, with Flack parameter analysis to confirm absolute configuration .
Example metrics: Space group P2₁/c, R-factor < 0.05 .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Q. What strategies optimize regioselectivity during halogenation?
- Directing Groups : The hydroxyl group at position 2 directs electrophiles to positions 4 and 5.
- Lewis Acid Catalysts : Use FeCl₃ or AlCl₃ to enhance selectivity for bromination over chlorination .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic attack at electron-rich positions .
Q. How do substituents influence bioactivity in related compounds?
Comparative studies show:
- Bromine/Chlorine : Enhance antimicrobial activity due to increased lipophilicity and membrane disruption .
- Hydroxyl Group : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
| Compound | Substituents | IC₅₀ (Antimicrobial) | Reference |
|---|---|---|---|
| 1-(4-Bromo-2-hydroxyphenyl) | Br, OH | 12.5 μM | |
| 1-(5-Chloro-2-hydroxyphenyl) | Cl, OH | 18.3 μM |
Q. What computational tools predict reaction pathways for derivative synthesis?
- Gaussian 16 : Simulate transition states for Friedel-Crafts acylation and halogenation steps.
- AutoDock Vina : Screen derivatives for binding affinity to targets (e.g., bacterial enzymes) .
- Cheminformatics : Use PubChem data to build QSAR models linking substituent electronegativity to reactivity .
Q. How are crystallographic twinning and enantiomerism addressed?
- Twinning Analysis : Use PLATON’s TWIN law to detect and refine twinned crystals .
- Flack Parameter : Values near 0.0 confirm correct enantiomer assignment; values >0.25 suggest twinning .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points?
Q. Why might bioactivity vary between similar analogs?
- Steric Effects : Bulkier substituents (e.g., Br vs. Cl) alter binding pocket interactions .
- Solubility : Brominated derivatives show lower aqueous solubility, impacting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
